molecular formula C14H8ClF3O3 B1410230 4'-Chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1951451-71-0

4'-Chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1410230
CAS No.: 1951451-71-0
M. Wt: 316.66 g/mol
InChI Key: XJHVLONLGXPFII-UHFFFAOYSA-N
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Description

4’-Chloro-2-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is an organic compound characterized by the presence of a chloro group, a hydroxy group, and a trifluoromethyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-2-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of Functional Groups: The chloro, hydroxy, and trifluoromethyl groups are introduced through selective halogenation, hydroxylation, and trifluoromethylation reactions, respectively.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt)

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative

    Reduction: Formation of an alcohol derivative

    Substitution: Formation of various substituted biphenyl derivatives

Scientific Research Applications

4’-Chloro-2-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4’-Chloro-2-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-(trifluoromethyl)benzoic acid
  • 4-Chloro-3-nitrobenzaldehyde
  • 3-Hydroxy-5-(trifluoromethyl)benzoic acid

Uniqueness

4’-Chloro-2-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is unique due to the combination of its functional groups and biphenyl structure. The presence of the trifluoromethyl group imparts distinct chemical properties, such as increased stability and lipophilicity, which can enhance its performance in various applications compared to similar compounds.

Biological Activity

4'-Chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including antiproliferative properties, mechanisms of action, and structure-activity relationships (SAR).

  • IUPAC Name : this compound
  • Molecular Formula : C15H10ClF3O3
  • Molecular Weight : 330.69 g/mol
  • CAS Number : 1951451-61-8

Antiproliferative Effects

Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of biphenyl carboxylic acids have shown promising results in inhibiting cell growth in vitro.

CompoundCell LineIC50 (µM)Mechanism
5eA54920Induces apoptosis and cell cycle arrest in G0/G1 phase
5fNCI-H46015Induces apoptosis via mitochondrial pathway

The mechanisms by which these compounds exert their biological effects typically involve:

  • Induction of Apoptosis : Compounds induce programmed cell death, which is crucial for eliminating cancer cells.
  • Cell Cycle Arrest : Many biphenyl derivatives have been shown to halt the progression of the cell cycle, particularly at the G0/G1 phase, thus preventing proliferation.

Structure-Activity Relationship (SAR)

The biological activity of biphenyl carboxylic acids is significantly influenced by their structural components:

  • Substituents : The presence of electron-withdrawing groups (like trifluoromethyl) enhances potency by increasing lipophilicity and cellular uptake.
  • Hydroxyl Groups : Hydroxyl groups can participate in hydrogen bonding, improving binding affinity to biological targets.

Case Studies

In a study investigating the effects of various biphenyl derivatives:

  • Compound 5e was found to have an IC50 value of 20 µM against A549 cells, demonstrating a strong potential as an anticancer agent. This compound induced apoptosis and caused cell cycle arrest at the G0/G1 phase.

Properties

IUPAC Name

4-[4-chloro-3-(trifluoromethyl)phenyl]-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O3/c15-11-4-2-7(5-10(11)14(16,17)18)9-3-1-8(13(20)21)6-12(9)19/h1-6,19H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHVLONLGXPFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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